Lactuside C
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Overview
Description
Lactuside C is a natural compound that is extracted from the seeds of the Lactuca sativa plant. It has been found to have a wide range of potential applications in scientific research due to its unique chemical properties. In
Scientific Research Applications
Chemical Composition and Isolation
Lactuside C is a guaiane-type sesquiterpene glycoside isolated from Lactuca sativa L. (Compositae). Its structure was determined based on chemical and spectral data. Lactuside C was identified alongside other glycosides such as lactuside A and macrocliniside A (Ishihara, Miyase, & Ueno, 1987).
Neuroprotective Effects
Several studies have explored the neuroprotective effects of lactuside B, a related compound, on cerebral ischemia injury. For instance, one study found that lactuside B protected against cerebral edema and nerve cell damage by decreasing the expression of AQP4 and TRPM7 mRNAs in the cerebral cortex of rats (Zhan et al., 2014). Another study demonstrated that lactuside B reduced brain infarct volume and modified the expression of bcl-2 and bax mRNA, suggesting a mechanism of resistance against cerebral ischemia (Li et al., 2011).
Antidepressant Mechanisms
The antidepressant mechanisms of lactuside B have been studied, with findings indicating that its effects are primarily associated with the Ras signaling pathway. Molecular docking and animal experiments supported the involvement of the cAMP and PI3K-Akt signaling pathways in its antidepressant action (Niu et al., 2022).
Anti-Inflammatory and Antimicrobial Properties
Other sesquiterpene lactones, similar to lactuside C, have been shown to possess anti-inflammatory and antimicrobial properties. For example, dehydrocostus lactone exhibited antimycobacterial activities against Mycobacterium tuberculosis and Mycobacterium avium (Cantrell et al., 1998).
Impact on Metabolic Processes
Probiotics containing lactulose-based substances like "Lactusil" have been studied for their impact on metabolic processes in animal models, demonstrating improvements in biochemical and morphological indicators (Mosolov et al., 2021).
properties
CAS RN |
112408-66-9 |
---|---|
Product Name |
Lactuside C |
Molecular Formula |
C21H28O9 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3S,3aS,5R,9aS,9bS)-3,6,9-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C21H28O9/c1-7-4-11(23)15-9(3)12(5-10-8(2)20(27)30-19(10)14(7)15)28-21-18(26)17(25)16(24)13(6-22)29-21/h4,8,10,12-14,16-19,21-22,24-26H,5-6H2,1-3H3/t8-,10-,12+,13+,14-,16+,17-,18+,19-,21+/m0/s1 |
InChI Key |
ZUNQUEPUGDYLCG-NHDJOBCSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@H](C(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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